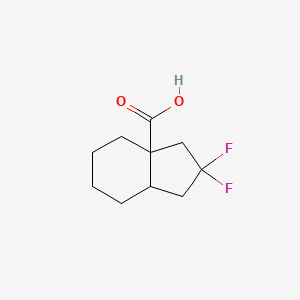

2,2-Difluorooctahydro-3aH-indene-3a-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

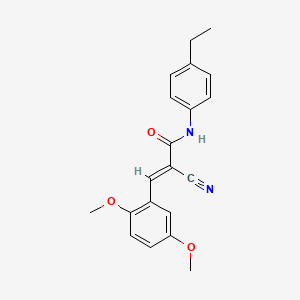

“2,2-Difluorooctahydro-3aH-indene-3a-carboxylic acid” is a chemical compound with the CAS Number: 1780300-27-7 . It has a molecular weight of 204.22 and its IUPAC name is 2,2-difluorooctahydro-3aH-indene-3a-carboxylic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H14F2O2/c11-10(12)5-7-3-1-2-4-9(7,6-10)8(13)14/h7H,1-6H2,(H,13,14) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current search results.Scientific Research Applications

Deoxyfluorination of Carboxylic Acids

Xiu Wang et al. (2021) developed a bench-stable fluorination reagent, 3,3-Difluoro-1,2-diphenylcyclopropene (CpFluor), for the deoxyfluorination of carboxylic acids to afford various acyl fluorides. This method is significant for synthesizing acyl fluorides from a wide range of carboxylic acids under neutral conditions, showcasing an efficient transformation method relevant to the study of compounds like 2,2-Difluorooctahydro-3aH-indene-3a-carboxylic acid (Wang et al., 2021).

Electrochemical Mineralization of Perfluorocarboxylic Acids

J. Niu et al. (2012) reported on the electrochemical mineralization of environmentally persistent perfluorinated carboxylic acids (PFCAs) using a Ce-doped modified porous nanocrystalline PbO2 film electrode. This study illustrates a potential environmental application for the degradation of persistent compounds related to 2,2-Difluorooctahydro-3aH-indene-3a-carboxylic acid, emphasizing the relevance of understanding such processes in environmental chemistry (Niu et al., 2012).

Photocatalytic Decomposition of Perfluorooctanoic Acid

Xiaoyun Li et al. (2012) found that indium oxide (In2O3) shows significant activity for the decomposition of perfluorooctanoic acid (PFOA) under UV irradiation, a process potentially analogous to the decomposition of related compounds such as 2,2-Difluorooctahydro-3aH-indene-3a-carboxylic acid. This discovery opens new avenues for the photocatalytic treatment of resistant organic pollutants (Li et al., 2012).

Dihydrogen Activation by Frustrated Carbene-Borane Lewis Pairs

Sabrina Kronig et al. (2011) explored the potential of Lewis acid-base pairs, specifically tris(pentafluorophenyl)borane and N-heterocyclic carbenes, to act as frustrated Lewis pairs (FLP) by reacting with dihydrogen and tetrahydrofuran. This research highlights innovative approaches to chemical reactivity, which could be relevant for reactions involving 2,2-Difluorooctahydro-3aH-indene-3a-carboxylic acid or its derivatives (Kronig et al., 2011).

Synthesis of Mono- and Difluoronaphthoic Acids

Jayaram R Tagat et al. (2002) describe the synthesis of various mono- and difluorinated naphthoic acids, providing a foundational methodology for creating structurally similar compounds to 2,2-Difluorooctahydro-3aH-indene-3a-carboxylic acid. This synthesis showcases the versatility and innovation in fluorinated compound chemistry, offering insights into potential applications in materials science and pharmaceuticals (Tagat et al., 2002).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and others .

properties

IUPAC Name |

2,2-difluoro-3,4,5,6,7,7a-hexahydro-1H-indene-3a-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14F2O2/c11-10(12)5-7-3-1-2-4-9(7,6-10)8(13)14/h7H,1-6H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDOHHAIDKXLPNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC(CC2C1)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Difluorooctahydro-3aH-indene-3a-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![benzyl 2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate](/img/structure/B2793456.png)

![4-{[(4-nitrobenzyl)oxy]imino}tetrahydro-1(2H)-pyridinecarboxamide](/img/structure/B2793457.png)

![5,7-Dimethyl-2-[(3-phenylpropyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2793459.png)

![8-(2-ethoxyphenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2793465.png)

![4-[[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-2-methyl-1,3-thiazole](/img/structure/B2793466.png)

![2-methyl-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(2H)-one](/img/structure/B2793467.png)

![N-(1-Cyanocyclohexyl)-2-[(2S,4S)-2-(hydroxymethyl)-4-methoxypyrrolidin-1-yl]-N-methylacetamide](/img/structure/B2793472.png)

![(E)-2-amino-1-((4-ethoxybenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2793473.png)

![[4,4-Difluoro-1-(2-methoxyethyl)cyclohexyl]methanamine hydrochloride](/img/structure/B2793475.png)